Lead(II) stearate

Description

Properties

IUPAC Name |

lead(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLDLKMNUJERMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

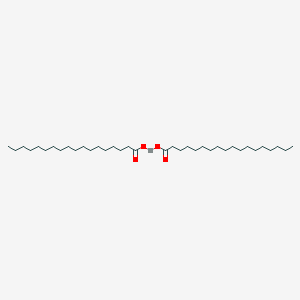

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(C18H35O2)2, C36H70O4Pb | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029630 | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999), White solid with slight fatty odor; [CAMEO] | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 450 °F (USCG, 1999), Flash point > 450 °F | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 1072-35-1, 90459-52-2, 7428-48-0 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090459522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, lead(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TZ3NAEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lead(II) Stearate from Lead(II) Oxide and Stearic Acid

This guide provides a comprehensive overview of the synthesis of Lead(II) stearate, a metallic soap of significant industrial importance. Addressed to researchers, scientists, and professionals in drug development and material science, this document details the core chemical principles, validated experimental protocols, and critical safety considerations for the preparation of this compound from lead(II) oxide and stearic acid. Our focus is on elucidating the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Lead(II) Stearate

Lead(II) stearate, with the chemical formula Pb(C₁₇H₃₅COO)₂, is a lead salt of stearic acid. It is a white, powdery solid that is practically insoluble in water.[1] This compound is widely utilized as a heat stabilizer and lubricant in the processing of polyvinyl chloride (PVC) and other polymers.[2] Its ability to neutralize released hydrochloric acid and lubricate the polymer matrix makes it an effective processing aid.[3] Furthermore, it finds applications as a drier in oil-based paints and varnishes, accelerating polymerization and oxidation processes.[4] Other uses include being a component in greases and as a corrosion inhibitor.[4]

The synthesis of Lead(II) stearate is a mature technology, with two primary methods being prevalent: the fusion (or melting) method and the precipitation (or metathesis) method. This guide will focus on the direct synthesis from lead(II) oxide and stearic acid, a process favored for its simplicity and atom economy.

Table 1: Key Properties of Lead(II) Stearate and Reactants

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| Lead(II) Stearate | Pb(C₃₆H₇₀O₄) | 774.14 | ~115.7 | 1072-35-1[5] |

| Lead(II) Oxide | PbO | 223.20 | 888 | 1317-36-8[6] |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | ~69.3 | 57-11-4[7] |

The Chemistry of Synthesis: A Mechanistic Perspective

The reaction between lead(II) oxide (PbO) and stearic acid (C₁₇H₃₅COOH) to form Lead(II) stearate is an acid-base neutralization reaction. The basic metallic oxide reacts with the fatty acid to produce a salt (the metallic soap) and water.

The overall reaction is as follows:

2 C₁₇H₃₅COOH + PbO → Pb(C₁₇H₃₅COO)₂ + H₂O[5]

This reaction can be carried out directly by heating the reactants together (fusion method) or in a solvent (precipitation method). The fusion method is often preferred for its simplicity and the absence of solvent waste.[8] To facilitate the reaction, a catalyst such as acetic acid is often employed. The acetic acid reacts with lead(II) oxide to form lead(II) acetate in situ, which is more reactive towards stearic acid.[8]

Catalytic Reaction Pathway:

-

PbO + 2 CH₃COOH → Pb(CH₃COO)₂ + H₂O

-

Pb(CH₃COO)₂ + 2 C₁₇H₃₅COOH → Pb(C₁₇H₃₅COO)₂ + 2 CH₃COOH

The acetic acid is regenerated in the second step, thus acting as a true catalyst.

Synthesis Methodologies: A Practical Approach

Two primary methods for the synthesis of Lead(II) stearate from lead(II) oxide and stearic acid are detailed below: the Fusion Method and the Precipitation Method.

The Fusion Method: A Solvent-Free Approach

The fusion method involves the direct reaction of molten stearic acid with solid lead(II) oxide. This method is advantageous due to its simplicity, high yield, and the elimination of solvent use and subsequent removal steps.[8]

Experimental Protocol: Fusion Method

-

Preparation: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

-

Melting of Stearic Acid: Charge the flask with the desired amount of stearic acid. Heat the flask in a heating mantle or oil bath to a temperature of approximately 105 °C to melt the stearic acid completely.[8]

-

Catalyst Addition (Optional but Recommended): Once the stearic acid is molten and while stirring, add a catalytic amount of glacial acetic acid (approximately 0.5-1% of the stearic acid weight).[8]

-

Addition of Lead(II) Oxide: Slowly and cautiously add powdered lead(II) oxide to the molten stearic acid in small portions. The addition should be controlled to manage any exotherm and to prevent the clumping of the solid. The reaction temperature should be maintained between 105 °C and 135 °C.[8]

-

Reaction: Continue stirring the mixture at the elevated temperature for 45 to 120 minutes. The progress of the reaction can be monitored by the change in color of the mixture from yellow (due to PbO) to white.[9]

-

Completion and Cooling: Once the reaction is complete (indicated by a uniform white appearance), stop the heating and allow the mixture to cool. The molten Lead(II) stearate will solidify upon cooling.

-

Product Isolation: The solidified product can be broken up and ground to a fine powder.

Caption: Experimental Workflow for the Fusion Synthesis of Lead(II) Stearate.

The Precipitation Method: Synthesis in a Solvent Medium

The precipitation method involves the reaction of lead(II) oxide and stearic acid in an aqueous suspension, often with the aid of a catalyst. This method can offer better control over the particle size and morphology of the final product.[10]

Experimental Protocol: Precipitation Method

-

Preparation: In a fume hood, prepare a suspension of lead(II) oxide in water in a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

Catalyst Addition: Add a catalytic amount of acetic acid to the lead(II) oxide suspension.[10]

-

Heating: Heat the suspension to a temperature of 75-80 °C with continuous stirring.[10]

-

Addition of Stearic Acid: Add molten stearic acid to the heated suspension.

-

Reaction: Maintain the reaction temperature and continue vigorous stirring for 60-90 minutes. The formation of Lead(II) stearate will be observed as a white precipitate.[10]

-

Filtration and Washing: After the reaction is complete, cool the mixture and filter the white precipitate using a Buchner funnel. Wash the product with hot water to remove any unreacted starting materials and catalyst.

-

Drying: Dry the filtered product in an oven at 60-80 °C to a constant weight.[10]

Characterization of Lead(II) Stearate: Ensuring Product Purity and Identity

Proper characterization of the synthesized Lead(II) stearate is crucial to confirm its identity and purity. The following techniques are recommended:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the lead soap. The key spectral changes to observe are the disappearance of the characteristic broad O-H stretching band of the carboxylic acid group in stearic acid (around 3000 cm⁻¹) and the C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹). These are replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the Lead(II) stearate product, typically appearing in the regions of 1514-1540 cm⁻¹ and 1400-1420 cm⁻¹, respectively.[3]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Expected in |

| ~2915 & ~2849 | C-H asymmetric and symmetric stretching | Stearic Acid & Lead(II) Stearate |

| ~1700 | C=O stretching of carboxylic acid | Stearic Acid |

| ~1514-1540 | Asymmetric COO⁻ stretching | Lead(II) Stearate |

| ~1400-1420 | Symmetric COO⁻ stretching | Lead(II) Stearate |

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized Lead(II) stearate. The diffraction pattern of a well-crystallized product will show a series of sharp peaks at specific 2θ angles. These can be compared with standard powder diffraction data for Lead(II) stearate to confirm the phase and purity.[2] The presence of sharp, well-defined peaks is indicative of a crystalline material.[11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Lead(II) stearate, TGA can be used to determine its thermal stability and decomposition profile. The analysis is typically performed under an inert atmosphere (e.g., nitrogen). The decomposition of metal stearates generally occurs in multiple steps, corresponding to the loss of the hydrocarbon chains and eventual conversion to the metal oxide.[12]

Safety and Handling: A Critical Imperative

Extreme caution must be exercised when handling lead compounds due to their high toxicity.

-

Toxicity: Lead(II) oxide and Lead(II) stearate are toxic if ingested or inhaled.[1] Lead is a cumulative poison and can cause severe damage to the nervous system, kidneys, and reproductive system.

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust and fumes.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and gloves, must be worn at all times. For handling powders, a respirator may be necessary.

-

Waste Disposal: All lead-containing waste must be disposed of as hazardous waste according to local, state, and federal regulations.

Caption: Logical Relationship of Synthesis, Characterization, and Safety.

Conclusion

The synthesis of Lead(II) stearate from lead(II) oxide and stearic acid is a well-established process with significant industrial applications. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably produce and characterize this important material. The choice between the fusion and precipitation methods will depend on the specific requirements of the application, such as the need for a solvent-free process or precise control over particle morphology. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and identity of the synthesized product.

References

-

Wikipedia. Lead stearate. [Link]

-

ACS. Synthesis of Lead(II) Carbonate-Containing Nanoparticles Using Ultrasonication or Microwave Irradiation. [Link]

- Google Patents.

-

ResearchGate. Investigation of thermal stabilization of poly(vinyl chloride) by lead stearate and its combination with synthetic hydrotalcite. [Link]

-

ACS Publications. Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. [Link]

-

Tradeasia International. TDS Lead stearate. [Link]

- Google Patents.

-

MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

-

NIST Technical Series Publications. Characterization of Some Commercial Soaps By X-Ray Diffraction. [Link]

- Google Patents.

-

LabWrench. Thermogravimetric Analysis – TGA. [Link]

-

ResearchGate. X-ray powder diffraction data for selected metal soaps. [Link]

-

Wikipedia. Stearic acid. [Link]

-

Wikipedia. Lead(II) oxide. [Link]

Sources

- 1. metmuseum.org [metmuseum.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN1837176A - The preparation method of metal stearate - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. CN103450003A - Preparation process of lead stearate based on melting method - Google Patents [patents.google.com]

- 9. CN102432916B - Lead stearate stable lubricant, and production method and heat stabilizer composition thereof - Google Patents [patents.google.com]

- 10. RU2533556C2 - Method of obtaining lead stearate - Google Patents [patents.google.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. photos.labwrench.com [photos.labwrench.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Lead(II) Stearate

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of lead(II) stearate. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful, focusing on the causality behind experimental choices and ensuring the self-validation of the described protocols.

Introduction: The Significance of Lead(II) Stearate's Supramolecular Architecture

Lead(II) stearate, a metallic soap with the chemical formula Pb(C₁₈H₃₅O₂)₂, is more than a simple salt of a fatty acid.[1] Its utility as a heat stabilizer in polyvinyl chloride (PVC), a lubricant in plastics processing, and a drier in varnishes is fundamentally dictated by its solid-state structure.[2][3][4] Understanding the intricate details of its crystal lattice, including the coordination of the lead ion and the packing of the long stearate chains, is paramount for optimizing its performance in these applications and for exploring its potential in new technological domains.

This guide will navigate the complexities of lead(II) stearate's crystallography, from the synthesis of high-quality single crystals to the advanced techniques employed for its structural elucidation. We will delve into the phenomenon of polymorphism, a critical aspect of materials science where a compound can exist in multiple crystalline forms, each with unique physical properties.

Synthesis of Lead(II) Stearate: From Precursors to Single Crystals

The synthesis of lead(II) stearate is typically achieved through a precipitation reaction involving a soluble lead salt and a stearate salt, or by the direct reaction of lead(II) oxide with stearic acid.[1][5] While these methods are suitable for producing bulk powder, the growth of single crystals large enough for X-ray diffraction (XRD) requires a more controlled approach.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

The following protocol outlines a reliable method for the synthesis of single crystals of lead(II) stearate, adapted from established methodologies for metal soaps. The rationale behind each step is provided to ensure a deep understanding of the crystallization process.

Materials:

-

Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Stearic acid (CH₃(CH₂)₁₆COOH)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Preparation of Sodium Stearate Solution:

-

Dissolve a stoichiometric amount of stearic acid in hot ethanol. The use of ethanol is crucial as it solubilizes the long hydrocarbon chains of the stearic acid.

-

In a separate vessel, dissolve a molar equivalent of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the hot ethanolic stearic acid solution with constant stirring. This neutralization reaction forms sodium stearate, which remains dissolved in the hot ethanol-water mixture.

-

-

Preparation of Lead(II) Acetate Solution:

-

Dissolve a stoichiometric amount of lead(II) acetate trihydrate in deionized water.

-

-

Crystallization:

-

Slowly add the lead(II) acetate solution to the hot sodium stearate solution. A white precipitate of lead(II) stearate will form immediately.

-

To obtain single crystals, the key is to control the rate of precipitation. This can be achieved by very slow addition of the lead acetate solution or by performing the reaction in a dilute solution and allowing for slow evaporation of the solvent over several days in a loosely covered container. The slow evaporation method allows for the gradual formation of well-ordered crystal nuclei, which then grow into larger single crystals.

-

-

Isolation and Drying:

-

Once suitable crystals have formed, they are isolated by filtration.

-

The crystals are then washed with deionized water and ethanol to remove any unreacted starting materials and by-products.

-

Finally, the crystals are dried in a desiccator at room temperature.

-

Crystal Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the process of analyzing a lead(II) stearate single crystal.

Data Collection and Processing

A suitable single crystal of lead(II) stearate is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected using a modern diffractometer equipped with a sensitive detector.

Key Parameters for Data Collection:

-

X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used for its high energy, which minimizes absorption effects.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Collection Strategy: A series of diffraction images are collected over a wide range of crystal orientations to ensure a complete dataset.

The collected diffraction data is then processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, implemented in software packages such as SHELXS or Olex2.

Once an initial structural model is obtained, it is refined against the experimental data to improve its accuracy. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the calculated and observed diffraction intensities.

The Crystal Structure of Lead(II) Stearate: A Detailed Analysis

The crystal structure of lead(II) stearate reveals a complex and fascinating supramolecular assembly. Based on the work of Martinez-Casado et al., lead(II) stearate crystallizes in the monoclinic space group P 1 2/c 1.[6]

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2/c 1 |

| a (Å) | 100.8473 |

| b (Å) | 4.95888 |

| c (Å) | 7.3030 |

| α (°) | 90.00000 |

| β (°) | 90.488 |

| γ (°) | 90.00000 |

| Volume (ų) | 3651.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.408 |

Data obtained from the Crystallography Open Database, referencing the work of Martinez-Casado et al.[6]

Coordination Environment of the Lead(II) Ion

The lead(II) ion is the organizing center of the crystal structure. It is coordinated by oxygen atoms from the carboxylate groups of the stearate ligands. The coordination geometry is complex and can be described as a hemidirected, reflecting the influence of the stereochemically active 6s² lone pair of electrons on the Pb²⁺ ion. This lone pair occupies a significant volume in the coordination sphere, leading to an asymmetric arrangement of the coordinating oxygen atoms.

Packing of the Stearate Chains

The long, aliphatic stearate chains play a crucial role in the overall packing of the crystal structure. They are arranged in a bilayer fashion, with the carboxylate head groups coordinating to the lead ions in a central ionic layer. The hydrocarbon tails extend outwards from this ionic layer and interdigitate with the tails of adjacent bilayers. This arrangement results in a lamellar structure, which is characteristic of many metal soaps.

Experimental Workflow for Crystal Structure Analysis of Lead(II) Stearate

Caption: Workflow from synthesis to structural analysis.

Polymorphism and Phase Transitions in Lead(II) Stearate

Metal stearates, including lead(II) stearate, are known to exhibit complex thermal behavior, including the existence of multiple polymorphic forms and liquid crystalline phases.[6] The specific crystalline form obtained can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling.

Different polymorphs of lead(II) stearate will have distinct crystal packing arrangements and, consequently, different physical properties, such as melting point, solubility, and mechanical strength. The study of these different forms is crucial for understanding the material's behavior under various processing and application conditions.

Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are invaluable for characterizing the polymorphic forms and phase transitions of lead(II) stearate. DSC can be used to determine the temperatures and enthalpies of phase transitions, while PXRD provides information about the crystal structure of the different phases.

Conclusion: From Atomic Coordinates to Macroscopic Properties

The crystal structure analysis of lead(II) stearate provides a fundamental understanding of its properties and behavior. The detailed knowledge of the lead ion's coordination environment and the packing of the stearate chains allows for the rationalization of its performance as a PVC stabilizer and lubricant. Furthermore, the exploration of its polymorphism opens up avenues for tuning its properties for specific applications. The methodologies and insights presented in this guide serve as a valuable resource for researchers and scientists working with lead(II) stearate and other metal soaps, enabling them to bridge the gap between the atomic and macroscopic worlds.

References

-

Martinez-Casado, F. J., Ramos Riesco, M., Cheda, J. A., Redondo Yélamos, M. I., Garrido, L., Fernandez-Martinez, A., García-Barriocanal, J., da Silva, I., Duran-Olivencia, M. A., & Poulain, A. (2017). Lead(II) Soaps: Crystal Structures, Polymorphism, Solid and Liquid Mesophases. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. (n.d.). Lead stearate. [Link]

-

ChemBK. (n.d.). Lead (II) stearate. [Link]

-

WSD Chemical. (n.d.). Lead stearate. [Link]

-

Pratibha Syntex Ltd. (n.d.). Product | - Lead Stearate. [Link]

-

TDS Lead stearate. (n.d.). [Link]

-

Nimbasia Stabilizers. (2023). Lead Stearate: Properties, Applications, and Industrial Benefits. [Link]

Sources

Environmental impact of lead-based stearates

An In-depth Technical Guide to the Environmental Impact of Lead-Based Stearates

Abstract

Lead-based stearates, a class of metallic soaps, have been historically valued in various industrial applications for their thermal stability and lubricating properties.[1][2] However, their use is increasingly scrutinized due to the significant environmental and health risks associated with lead. This guide provides a comprehensive technical overview of the environmental impact of lead-based stearates, addressing their chemical properties, industrial applications, environmental fate, and toxicological effects. It further details analytical methodologies for their detection and discusses the regulatory landscape and the shift towards safer, lead-free alternatives. This document is intended for researchers, environmental scientists, and professionals in chemical and product development who require a deep understanding of the life cycle and impact of these compounds.

Introduction to Lead-Based Stearates

Lead stearates are metal-organic compounds formed from the reaction of lead salts with stearic acid, a long-chain fatty acid.[1][3] The most common examples include lead(II) stearate (C₃₆H₇₀PbO₄) and dibasic lead stearate.[3][4] These compounds typically appear as fine, white powders that are insoluble in water but soluble in some organic solvents.[1][5]

Their primary industrial application has been as highly effective and cost-efficient heat stabilizers and lubricants in the processing of polyvinyl chloride (PVC).[2][6] They prevent the thermal degradation of PVC during manufacturing processes that require high temperatures, such as in the production of pipes, cables, and profiles.[2][4][6] Additionally, lead stearates have been used as drying agents in paints and varnishes, corrosion inhibitors in petroleum products, and components in greases.[3][5][7] Despite their utility, the core environmental concern stems from the lead component, a well-documented and potent toxin.[8][9]

Physicochemical Properties and Industrial Applications

The utility of lead stearates is directly linked to their physical and chemical characteristics. Their high thermal stability, lubricity, and electrical insulation properties have made them valuable additives in the polymer industry.[2]

| Property | Lead(II) Stearate | Dibasic Lead Stearate | Significance |

| Appearance | White Powder | White Powder | Fine powder form allows for excellent dispersion in polymer matrices.[2][6] |

| Molecular Formula | C₃₆H₇₀PbO₄ | C₃₆H₇₀O₅Pb₂ (approx.) | The lead content is the primary source of toxicity. |

| Melting Point | ~115.7 °C | Decomposes >200°C | High decomposition temperature is crucial for its role as a heat stabilizer.[3][10] |

| Water Solubility | Insoluble / Slightly Soluble | Insoluble | Low water solubility affects its direct mobility but not the long-term leaching of lead.[1][5][11] |

| Primary Use | PVC Stabilizer, Lubricant | High-efficiency PVC Heat Stabilizer | Critical for processing rigid PVC products like pipes and window profiles.[2][4] |

| Other Uses | Paint Drier, Grease Additive | High-Pressure Lubricants | Used to speed polymerization in coatings and reduce friction.[3][7][10] |

The effectiveness of lead stearate as a heat stabilizer in PVC is due to its ability to react with and neutralize the hydrogen chloride (HCl) gas that is generated during the thermal degradation of the polymer, thereby preventing further breakdown.[6]

Environmental Fate, Transport, and Transformation

The principal environmental threat from lead stearates is their potential to release bioavailable ionic lead (Pb²⁺) into the ecosystem.[10] While the compounds themselves are relatively stable and have low water solubility, various environmental processes can facilitate the dissociation and release of lead.

Release Mechanisms and Environmental Pathways

Lead stearates can enter the environment through several pathways:

-

Industrial Discharge: Improper disposal of manufacturing waste can directly contaminate soil and water.[1][12]

-

Leaching from Products: Over time, lead stabilizers can leach from finished products, such as PVC pipes or aged paint coatings, into surrounding soil and water systems.[10][13]

-

Abrasion and Degradation: Physical wear and tear of plastic products can release microscopic particles containing lead stearate into the environment.

-

Incineration: Burning of waste plastics containing lead stabilizers can release toxic lead fumes and ash.[14][15]

Once in the environment, lead stearates are subject to degradation, primarily through the dissociation of the lead cation from the stearate anion. The long hydrocarbon tail of stearic acid is biodegradable, but the lead ion is a persistent heavy metal.

Ecotoxicological Impact

The ecotoxicity of lead stearates is almost entirely attributable to the release of ionic lead. Bioavailable lead is highly toxic to a wide range of organisms, causing harm even at very low concentrations.[10][15]

-

Aquatic Ecosystems: Lead is classified as very toxic to aquatic life with long-lasting effects.[10] It can disrupt gill function in fish, interfere with the growth and reproduction of invertebrates, and inhibit photosynthesis in algae. Lead can accumulate in sediments, providing a long-term source of contamination for bottom-dwelling organisms.

-

Terrestrial Ecosystems: In soil, lead contamination can harm soil microorganisms, which are vital for nutrient cycling. It can be taken up by plants, leading to reduced growth and crop yields. This also introduces lead into the food chain, where it can bioaccumulate and biomagnify, posing a risk to wildlife and humans.[13]

Human Health Risks

Lead is a systemic toxicant with no known safe level of exposure.[8][16] Exposure to lead stearates, particularly in occupational settings during the compounding of plastics, can lead to severe lead poisoning.[14][17] The primary routes of exposure are inhalation of dust and ingestion.[8]

Once absorbed, lead interferes with numerous physiological processes. It is particularly damaging to the nervous system, especially in children, where it can cause irreversible neurological damage, learning disabilities, and behavioral problems.[9][16] In adults, chronic exposure can lead to cardiovascular disease, kidney damage, and reproductive issues.[9][16]

The toxicity of lead is driven by several key mechanisms:

-

Mimicry of Essential Minerals: Lead can mimic calcium (Ca²⁺), allowing it to cross the blood-brain barrier and disrupt crucial cellular processes like neurotransmitter release.[18][19]

-

Enzyme Inhibition: Lead binds to sulfhydryl groups on enzymes, inactivating them and disrupting metabolic pathways.[18]

-

Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), which damage DNA, proteins, and cell membranes.[18]

Analytical Methodologies for Environmental Samples

Accurate determination of lead from lead stearates in environmental matrices is crucial for risk assessment and regulatory enforcement. Analysis typically involves sample preparation to extract and digest the lead, followed by sensitive instrumental detection.[20]

Sample Preparation Protocol for Soil/Sediment

This protocol is a self-validating system for preparing soil or sediment samples for lead analysis. The causality behind these steps is to liberate the lead from the sample matrix and render it in a liquid form suitable for analysis.

-

Sample Collection & Homogenization:

-

Collect a representative sample using a clean stainless steel or plastic corer.

-

Air-dry the sample at room temperature or in an oven at <60°C to prevent loss of volatile compounds.

-

Grind the dried sample with a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity. Rationale: A homogenous sample ensures that the subsample taken for analysis is representative of the whole.

-

-

Acid Digestion (EPA Method 3050B):

-

Weigh approximately 1-2 g of the homogenized sample into a digestion vessel.

-

Add 10 mL of 1:1 nitric acid (HNO₃). Rationale: Nitric acid is a strong oxidizing agent that breaks down the organic stearate component and solubilizes the lead.

-

Heat the sample to 95±5°C and reflux for 10-15 minutes without boiling.

-

Allow the sample to cool, then add 5 mL of concentrated HNO₃. Continue refluxing for 30 minutes.

-

After cooling, add 2 mL of water and 3 mL of 30% hydrogen peroxide (H₂O₂). Rationale: H₂O₂ is added to further digest the organic matter in the sample.

-

Heat until effervescence subsides, then cool the vessel.

-

Dilute the digestate to a final volume (e.g., 100 mL) with deionized water.

-

-

Quality Control:

-

Method Blank: A reagent blank (containing all reagents but no sample) must be processed with each batch to check for contamination.

-

Spiked Sample: A sample fortified with a known concentration of a lead standard should be processed to assess matrix interference and recovery efficiency.

-

Instrumental Analysis

The resulting aqueous sample can be analyzed for total lead concentration using several highly sensitive techniques.[20][21]

-

Atomic Absorption Spectrometry (AAS): Both Flame AAS (FAAS) and the more sensitive Graphite Furnace AAS (GFAAS) are widely used for determining lead concentrations.[21]

-

Inductively Coupled Plasma (ICP): ICP-Atomic Emission Spectrometry (ICP-AES) or ICP-Mass Spectrometry (ICP-MS) offer excellent sensitivity and the ability to measure multiple elements simultaneously.[21]

Regulatory Landscape and Safer Alternatives

Due to the well-documented hazards of lead, there has been a significant global regulatory and industry-driven effort to phase out the use of lead-based stabilizers.[10] Many regions have implemented restrictions on the use of lead in products like paints, plastics, and pipes.[10] For instance, the permissible level of lead in many paints has been drastically reduced.[10]

This has driven the development and adoption of lead-free alternatives. The most common replacements for lead stearates in PVC applications are based on other metallic soaps that offer a much more favorable toxicological profile.[18]

-

Calcium-Zinc Stearates (Ca/Zn): These are now one of the most widely used stabilizer systems, especially for applications where low toxicity is critical. They are considered environmentally friendlier alternatives.[4]

-

Barium-Zinc Stearates (Ba/Zn): Offer good heat stability, though concerns about barium toxicity exist.

-

Organotin Stabilizers: Provide excellent thermal stability and clarity but are often more expensive.[4]

-

Calcium, Zinc, and Magnesium Stearates: These are generally recognized as safe (GRAS) and are used in a wide range of applications, including pharmaceuticals and cosmetics, highlighting their low toxicity compared to lead-based compounds.[18][22]

The transition to these alternatives reflects a broader chemical industry trend towards sustainable and inherently safer product design.

Conclusion

Lead-based stearates, while effective from a materials science perspective, pose an undeniable and significant environmental and public health risk. Their primary impact stems from the dissociation and release of highly toxic, bioavailable lead ions into soil and water systems. This leads to long-term contamination, ecotoxicity, and the potential for severe human health effects. Rigorous analytical methods are essential for monitoring this contamination. Driven by regulatory pressure and increasing environmental awareness, the industry has largely shifted towards safer, lead-free alternatives, marking a critical step in mitigating the legacy of lead pollution.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2022). Lead soaps - Evaluation statement. Australian Government Department of Health. [Link]

-

Chemicals.co.in. (n.d.). Lead Stearate: Properties, Applications, and Industrial Benefits. [Link]

-

Evergreen Chemical Thailand. (n.d.). Lead Stearate (LS). [Link]

-

CJSPVC. (2026). How does surface area affect the reactivity of Lead Stearate?. [Link]

-

Coyle, P., et al. (2005). Severe lead poisoning in the plastics industry: A report of three cases. American Journal of Industrial Medicine, 47(2), 172-175. [Link]

-

WSD Chemical. (n.d.). Lead stearate. [Link]

-

SanAir Technologies Laboratory, Inc. (2021). The Environmental Impact of Lead. [Link]

-

Wikipedia. (n.d.). Lead stearate. [Link]

-

MFA Cameo. (2022). Lead stearate. [Link]

-

UN Environment Programme. (n.d.). Lead. [Link]

-

CJSPVC. (2025). What is the role of Lead Stearate in the production of cosmetics?. [Link]

-

Wani, A. L., Ara, A., & Usmani, J. A. (2015). Lead toxicity: a review. Interdisciplinary toxicology, 8(2), 55–64. [Link]

-

Kedar Group. (n.d.). Lead Free Metallic Stearates. [Link]

-

ResearchGate. (2025). Analytical Methods for the Determination of Lead in the Environment. [Link]

-

World Health Organization (WHO). (2024). Lead poisoning. [Link]

-

Stafilov, T. (2000). Analytical methods for the determination of lead in the environment. Macedonian Journal of Chemistry and Chemical Engineering, 19(2), 87-102. [Link]

-

Coyle, P., et al. (2005). Severe lead poisoning in the plastics industry: a report of three cases. American Journal of Industrial Medicine, 47(2), 172-5. [Link]

-

EnvironmentalChemistry.com. (n.d.). Chemical Database: Lead Stearate. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). METHOD 12—DETERMINATION OF INORGANIC LEAD EMISSIONS FROM STATIONARY SOURCES. [Link]

-

Pure Earth. (2024). LEAD (Pb) 101: WHY IS LEAD EXPOSURE SO DANGEROUS?. [Link]

-

Wang, Y., et al. (2012). Method for analysis of environmental lead contamination in soils. Analyst, 137(14), 3251-6. [Link]

-

Regulations.gov. (n.d.). Case Study: Lead Contamination and Local Exposure. [Link]

-

World Health Organization (WHO). (n.d.). Brief guide to analytical methods for measuring lead in paint. [Link]

-

SanAir Technologies Laboratory, Inc. (2021). History's Biggest Lead Contamination Cases. [Link]

- Google Patents. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibasic Lead Stearate vs. Other PVC Stabilizers: Making the Right Choice. [Link]

-

Reddit. (2025). Looking for a plant-based stearic acid or alternative for soldering. [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Lead Stearate - Evergreen Chemical [evergreenthailand.com]

- 3. Lead stearate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Lead stearate - WSD Chemical® [wsdchemical.com]

- 6. How does surface area affect the reactivity of Lead Stearate? - Blog - CJSPVC [cjspvc.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. unep.org [unep.org]

- 9. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. LEAD STEARATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. eastharbourgroup.com [eastharbourgroup.com]

- 13. sanair.com [sanair.com]

- 14. researchgate.net [researchgate.net]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. Lead poisoning [who.int]

- 17. Severe lead poisoning in the plastics industry: a report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pureearth.org [pureearth.org]

- 20. Analytical Methods for the Determination of Lead in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DSpace [iris.who.int]

- 22. kedargroup.in [kedargroup.in]

Methodological & Application

Application Note: A Robust Protocol for the Laboratory-Scale Synthesis of High-Purity Lead(II) Stearate

Abstract

Lead(II) stearate, a metallic soap, is a critical component in various industrial applications, notably as a thermal stabilizer and lubricant in polyvinyl chloride (PVC) processing, a drier in varnishes, and a corrosion inhibitor.[1][2][3][4] The performance of lead(II) stearate in these roles is directly contingent on its purity. The presence of unreacted precursors, such as stearic acid or lead oxides, can compromise thermal stability, alter lubricating properties, and introduce inconsistencies in the final product. This application note presents a detailed, self-validating protocol for the laboratory-scale synthesis of high-purity lead(II) stearate via a catalyzed direct reaction method. We provide in-depth explanations for experimental choices, a complete step-by-step methodology from synthesis to purification, and a comprehensive characterization workflow to ensure the final product meets stringent quality standards.

Introduction and Rationale for Synthesis Route

Lead(II) stearate, with the chemical formula (C₁₇H₃₅COO)₂Pb, is a white, powdery solid that is insoluble in water.[2][5] Its primary industrial value stems from its excellent thermal stability and lubricity.[4][6] For applications in materials science and drug development, where performance and predictability are paramount, the synthesis of this compound with minimal impurities is a fundamental requirement.

Several methods exist for the synthesis of lead(II) stearate, including the aqueous precipitation (double decomposition) method and the direct reaction (fusion) method.[7][8]

-

Precipitation Method: Involves the reaction of a soluble lead salt (e.g., lead nitrate) with an alkali stearate (e.g., sodium stearate). While effective, this route generates a significant volume of aqueous saline waste, posing environmental and disposal challenges.[8]

-

Direct Reaction (Fusion) Method: Involves the direct reaction of lead(II) oxide (PbO) with molten stearic acid. This method is environmentally cleaner, generates water as the only byproduct, and is more atom-economical.

For this guide, we have selected the catalyzed direct reaction method . This approach utilizes acetic acid as a catalyst to facilitate a more efficient and complete reaction between lead(II) oxide and stearic acid at a controlled temperature.[2][8] The catalyst transiently forms lead(II) acetate in situ, a more reactive intermediate, which then readily reacts with stearic acid, regenerating the catalyst in the process. This ensures a higher conversion rate and simplifies the purification of the final product.

Chemical Principles and Stoichiometry

The overall synthesis reaction is a straightforward acid-base neutralization between the basic lead(II) oxide and the fatty acid, stearic acid:

Overall Reaction: PbO + 2 C₁₇H₃₅COOH → (C₁₇H₃₅COO)₂Pb + H₂O[2]

Catalytic Mechanism: The use of glacial acetic acid as a catalyst enhances the reaction kinetics. The proposed two-step mechanism is as follows:

-

Formation of Reactive Intermediate: Lead(II) oxide reacts with acetic acid to form lead(II) acetate. PbO + 2 CH₃COOH → (CH₃COO)₂Pb + H₂O[8]

-

Metathesis and Catalyst Regeneration: The highly soluble lead(II) acetate then undergoes a metathesis reaction with molten stearic acid to form the desired lead(II) stearate and regenerate the acetic acid catalyst. (CH₃COO)₂Pb + 2 C₁₇H₃₅COOH → (C₁₇H₃₅COO)₂Pb + 2 CH₃COOH[8]

Controlling the reaction temperature is critical. The temperature must be high enough to keep the stearic acid in a molten state (m.p. ~69°C) for a homogenous reaction, but not so high as to cause degradation. A range of 105-135°C is optimal for ensuring a complete reaction while minimizing side products.[8]

Experimental Workflow Overview

The process is logically divided into four main stages: Synthesis, Isolation, Purification, and Characterization. Each stage is designed to maximize yield and purity while ensuring operator safety.

Caption: High-level workflow for the synthesis of Lead(II) Stearate.

Detailed Synthesis and Purification Protocol

4.1. Materials and Equipment

-

Reagents:

-

Stearic Acid (C₁₈H₃₆O₂, ACS Grade, >95% purity)

-

Lead(II) Oxide (PbO, 'Yellow lead', ACS Grade, >99% purity)

-

Glacial Acetic Acid (CH₃COOH, ACS Grade, >99.7%)

-

Deionized Water (for washing)

-

Ethanol (95%, for washing)

-

-

Equipment:

-

250 mL three-neck round-bottom flask

-

Heating mantle with temperature controller and thermocouple

-

Overhead mechanical stirrer with a paddle attachment

-

Condenser

-

Glass funnel and powder funnel

-

Büchner funnel and vacuum flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Mortar and pestle

-

4.2. Critical Safety Precautions

WARNING: Lead compounds are highly toxic and are classified as reproductive toxins and cumulative poisons.[5][9] Inhalation and ingestion of lead dust must be strictly avoided.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical splash goggles. An appropriate respirator (e.g., N95 or P100) must be worn when handling lead(II) oxide and the final lead(II) stearate powder.[1]

-

Ventilation: All procedures involving the handling of lead powders must be performed inside a certified chemical fume hood.[1]

-

Waste Disposal: All lead-contaminated waste (filter paper, gloves, excess product) must be collected in a designated, sealed hazardous waste container for disposal according to institutional and local regulations.[9]

4.3. Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the three-neck flask in the heating mantle. Fit the central neck with the overhead stirrer, one side neck with the condenser, and use the other for the thermocouple and as an addition port (stoppered when not in use).

-

Charge Reactor: Weigh 56.8 g (0.20 mol) of stearic acid and add it to the reaction flask.

-

Melt Stearic Acid: Begin stirring and heat the flask to 110°C. Allow all the stearic acid to melt completely into a clear, homogenous liquid.[8]

-

Add Catalyst: Once the stearic acid is fully molten, carefully add 1.0 mL of glacial acetic acid to the flask.

-

Add Lead(II) Oxide: Weigh 22.3 g (0.10 mol) of lead(II) oxide powder. Inside the fume hood , slowly and carefully add the PbO powder to the molten stearic acid in small portions over 20-30 minutes using a powder funnel. Causality Note: Adding the PbO slowly prevents clumping and controls any initial exotherm, ensuring a smooth and homogenous reaction mixture.

-

Reaction: After the addition is complete, increase the temperature to 120°C and allow the reaction to proceed with vigorous stirring for 2 hours. The color of the mixture will gradually change from a yellow slurry to a uniform, off-white paste.

-

Completion and Isolation: After 2 hours, turn off the heat and stirring. Allow the flask to cool to room temperature. The crude lead(II) stearate will solidify into a hard cake. Carefully remove the solid product from the flask and transfer it to a mortar.

4.4. Step-by-Step Purification Protocol

The goal of this multi-step washing process is to systematically remove unreacted starting materials and the catalyst.

-

Pulverization: Gently grind the solidified crude product into a fine powder using the mortar and pestle. This increases the surface area for efficient washing.

-

Hot Water Wash: Transfer the powder to a 500 mL beaker. Add 200 mL of hot (80-90°C) deionized water and stir the slurry for 15 minutes. This step removes the acetic acid catalyst and any water-soluble impurities.

-

Filtration (Step 1): Filter the suspension while hot using a Büchner funnel under vacuum.

-

Ethanol Wash: Return the filter cake to the beaker. Add 150 mL of 95% ethanol and stir for 15 minutes. Rationale: Stearic acid has some solubility in hot ethanol, whereas lead(II) stearate is only very slightly soluble. This step effectively removes the bulk of any unreacted stearic acid.[2]

-

Filtration (Step 2): Filter the suspension again using the Büchner funnel. Wash the filter cake with an additional 50 mL of ethanol.

-

Final Rinse: Wash the final filter cake with 50 mL of room-temperature deionized water to remove residual ethanol.

-

Drying: Press the cake firmly on the funnel to remove as much liquid as possible. Transfer the purified product to a pre-weighed crystallizing dish and dry in a vacuum oven at 70-80°C for at least 12 hours, or until a constant weight is achieved.[10] The final product should be a fine, white powder.

Quality Control and Characterization

To validate the synthesis and confirm the purity of the lead(II) stearate, the following characterization analyses are recommended.

| Parameter | Method | Expected Result / Specification | Rationale |

| Appearance | Visual Inspection | Fine, white, homogenous powder | Confirms product identity and absence of colored impurities (e.g., yellow PbO).[2][7] |

| Molecular Formula | - | C₃₆H₇₀O₄Pb | Theoretical value.[5] |

| Molecular Weight | - | 774.14 g/mol | Theoretical value.[2] |

| Melting Point | Capillary Melting Point Apparatus | 114-117°C | A sharp, well-defined melting point close to the literature value indicates high purity.[2] |

| Lead Content | AAS or EDTA Titration | 26.5 - 27.5% by weight | Confirms correct stoichiometry. AAS is highly sensitive for elemental analysis.[11] |

| Acid Value | Titration with KOH | < 0.5 mg KOH/g | Measures residual unreacted stearic acid. A low value is critical for high purity.[12] |

| Identity Confirmation | FTIR Spectroscopy | Disappearance of broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of stearic acid. Appearance of strong asymmetric (~1540 cm⁻¹) and symmetric (~1410 cm⁻¹) carboxylate (COO⁻) stretches. | Confirms the formation of the metal salt and the absence of the free carboxylic acid. |

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of high-purity lead(II) stearate on a laboratory scale. The catalyzed direct reaction method is advantageous due to its high atom economy and the elimination of hazardous aqueous waste streams. By adhering to the detailed steps for synthesis, purification, and, critically, the stringent safety precautions, researchers can confidently produce lead(II) stearate of a quality suitable for demanding scientific and industrial applications. The outlined characterization workflow provides a robust system for validating the purity and identity of the final product.

References

-

PubChem. Lead stearate. National Center for Biotechnology Information. [Link]

-

Product | - Lead Stearate. (No Date). Parstiyar. [Link]

- RU2533556C2 - Method of obtaining lead stearate. (2014).

-

Lead Stearate (LS). (No Date). Evergreen Chemical Thailand. [Link]

- Preparation process of lead stearate based on melting method. (No Date).

-

Lead Stearate. (2023). East Harbour Group. [Link]

- CN103980107A - Preparation process of dibasic lead stearate. (2014).

-

Lead stearate. (No Date). Wikipedia. [Link]

-

Lead stearate. (No Date). Grokipedia. [Link]

-

Synthesis of lead stearate. (No Date). PrepChem.com. [Link]

-

Lead Stearate: Properties, Applications, and Industrial Benefits. (No Date). Bansal Trading Company. [Link]

-

How to ensure the consistency of Lead Stearate quality? (2025). WSD Chemical Blog. [Link]

-

The application of lead stearate in industry. (2025). WSD Chemical. [Link]

-

A Novel Quantitative Analysis Method for Lead Components in Waste Lead Paste. (2023). MDPI. [Link]

-

Selecting a Method for Lead Analysis. (No Date). Dartmouth College. [Link]

Sources

- 1. Lead Stearate - Evergreen Chemical [evergreenthailand.com]

- 2. Lead stearate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemiis.com [chemiis.com]

- 5. Lead stearate | C36H70O4Pb | CID 61258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The application of lead stearate in industry [wsdchemical.com]

- 7. lead-stearate.com [lead-stearate.com]

- 8. CN103450003A - Preparation process of lead stearate based on melting method - Google Patents [patents.google.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. RU2533556C2 - Method of obtaining lead stearate - Google Patents [patents.google.com]

- 11. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 12. How to ensure the consistency of Lead Stearate quality? - Blog [cjspvc.com]

Application Note: Elucidating the Thermal Properties of Lead(II) Stearate via Simultaneous Thermal Analysis (TGA/DSC)

Abstract

Lead(II) stearate is a metallic soap with significant industrial applications, most notably as a thermal stabilizer and lubricant in the processing of polyvinyl chloride (PVC).[1][2] Its performance and the quality of the end-product are intrinsically linked to its thermal behavior. This application note provides a comprehensive guide for researchers, scientists, and formulation experts on characterizing Lead(II) stearate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the causality behind the experimental design, a detailed protocol for simultaneous thermal analysis (STA), and the interpretation of the resulting data, grounded in the fundamental chemical transformations that occur upon heating.

Introduction: The Critical Role of Thermal Stability

Lead(II) stearate, the lead salt of stearic acid, is prized for its ability to enhance the processability and durability of polymers like PVC. It functions primarily as a heat stabilizer by neutralizing hydrogen chloride (HCl), a corrosive gas released during the thermal degradation of PVC, thereby preventing a catastrophic breakdown of the polymer matrix.[3][4] Understanding the precise temperatures at which Lead(II) stearate melts and decomposes is therefore paramount for optimizing processing temperatures, ensuring its efficacy as a stabilizer, and preventing premature degradation that could release hazardous lead compounds.[5]

Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is an exceptionally powerful technique for this purpose.[6][7] It allows for the concurrent measurement of changes in mass (TGA) and heat flow (DSC) on a single sample under identical conditions, providing a holistic and unambiguous thermal profile.[8][9] This integrated approach is crucial for differentiating between physical transitions (like melting) and chemical events (like decomposition).

The Science Behind the Method: TGA and DSC Principles

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated over time in a controlled atmosphere.[10] The resulting data, a plot of mass versus temperature, reveals the thermal stability of the material and the temperatures at which it decomposes. The derivative of this curve (DTG) highlights the rate of mass change, making it easier to identify distinct decomposition stages.

Differential Scanning Calorimetry (DSC) quantifies the amount of heat that flows into or out of a sample in comparison to an inert reference as a function of temperature.[11] This technique is highly sensitive to thermal events such as:

-

Melting: An endothermic process (heat is absorbed) that appears as a distinct peak on the DSC curve.

-

Crystallization: An exothermic process (heat is released).

-

Glass Transitions: A change in the heat capacity of an amorphous material.

-

Chemical Reactions: Can be either endothermic or exothermic.

By running TGA and DSC simultaneously, we can directly correlate mass loss with specific endothermic or exothermic events, providing a clear picture of the material's thermal behavior.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible thermal analysis of Lead(II) stearate.

Materials and Equipment

-

Sample: High-purity Lead(II) Stearate powder.

-

Instrument: A Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements up to at least 600 °C.[8]

-

Sample Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Analytical Balance: With a precision of at least ±0.01 mg.

-

Gases: High-purity nitrogen (99.99%+) for inert atmosphere analysis and dry air for oxidative atmosphere analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for TGA/DSC analysis of Lead(II) Stearate.

Step-by-Step Methodology

-

Sample Preparation:

-

Tare a clean alumina or platinum crucible on an analytical balance.

-

Accurately weigh 5-10 mg of Lead(II) stearate powder directly into the crucible. A smaller sample size minimizes thermal gradients within the sample.[12]

-

Record the exact mass.

-

-

Instrument Setup:

-

Place the sample crucible onto the STA sample holder. Place an identical, empty crucible on the reference holder.

-

Close the furnace and begin purging with the desired gas (nitrogen for inert atmosphere, air for oxidative) at a flow rate of 20-50 mL/min. This ensures a consistent and controlled environment.

-

Allow the system to equilibrate at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Program the instrument to heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Ensure that both the TGA and DSC data acquisition channels are active.

-

-

Post-Analysis:

-

After the run is complete, cool the furnace back to room temperature before removing the sample.

-

Analyze the resulting TGA and DSC curves using the instrument's software.

-

Data Interpretation: Decoding the Thermal Events

The thermal analysis of Lead(II) stearate will reveal several distinct events. The exact temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

Expected TGA/DSC Results

| Thermal Event | Approximate Temperature Range (°C) | TGA Observation | DSC Observation | Interpretation |

| Melting | 110 - 125 °C | No significant mass loss | Sharp endothermic peak | Phase transition from solid to liquid.[5][13] |

| Decomposition (Inert Atmosphere) | > 300 °C | Multi-stage mass loss | Endothermic events | Breakdown of the stearate chains, leaving a residue of metallic lead.[14] |

| Decomposition (Oxidative Atmosphere) | > 300 °C | Multi-stage mass loss | Complex exothermic events | Breakdown of stearate chains and simultaneous oxidation of the decomposition products.[14] |

| Final Residue | > 500 °C | Stable mass | Flat baseline | In N₂: Metallic Lead (Pb). In Air: Lead(II) Oxide (PbO). |

Analysis of the DSC Curve

The first significant event observed in the DSC curve will be a sharp endothermic peak around 115-125 °C, which corresponds to the melting of Lead(II) stearate.[5] This is a purely physical transition, and therefore, no corresponding mass loss should be seen on the TGA curve at this temperature. The precise melting point is a good indicator of the material's purity.

Analysis of the TGA Curve

The TGA curve will show thermal stability up to around 300 °C, after which a significant mass loss will begin. This mass loss typically occurs in multiple stages, corresponding to the complex breakdown of the long stearate hydrocarbon chains.

-

In an inert (N₂) atmosphere: The decomposition process is expected to be endothermic. The final residue will be metallic lead, and the total mass loss can be calculated and compared to the theoretical value.

-

In an oxidative (air) atmosphere: The decomposition will be more complex, with exothermic peaks dominating the DSC curve at higher temperatures. This is due to the combustion of the organic fragments and the oxidation of the initially formed metallic lead to Lead(II) Oxide (PbO).[14] The final residual mass will be higher than in the nitrogen atmosphere due to the incorporation of oxygen.

The Decomposition Pathway: A Mechanistic View

The thermal decomposition of Lead(II) stearate is a multi-step process that is highly dependent on the surrounding atmosphere.

Caption: Proposed thermal decomposition pathways for Lead(II) Stearate.

Advanced Analysis: Evolved Gas Analysis (EGA)

For a more profound understanding of the decomposition mechanism, the STA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[15] This technique, known as Evolved Gas Analysis (EGA), allows for the real-time identification of the gaseous molecules released during decomposition.[10] For Lead(II) stearate, EGA could be used to identify the specific hydrocarbon fragments, carbon dioxide, and water vapor being evolved at each stage of the TGA mass loss, providing definitive evidence for the proposed decomposition pathways.[1]

Conclusion

The simultaneous thermal analysis of Lead(II) stearate provides invaluable data for material characterization, quality control, and process optimization. By carefully following the outlined protocol and understanding the underlying chemical principles, researchers can accurately determine the melting point and decomposition profile of this important industrial material. The combination of TGA and DSC allows for an unambiguous interpretation of thermal events, ensuring that Lead(II) stearate is used effectively and safely in its applications.

References

-

ResearchGate. (n.d.). Investigation of thermal stabilization of poly(vinyl chloride) by lead stearate and its combination with synthetic hydrotalcite. Retrieved from [Link]

-

Defense Technical Information Center. (1964). The Thermal Decomposition of Some Organic Lead Compounds. Retrieved from [Link]

-

Evergreen Chemical Thailand. (n.d.). Lead Stearate (LS). Retrieved from [Link]

-

ResearchGate. (n.d.). High temperature DSC-TGA curve of raw stearic acid (SA). Retrieved from [Link]

-